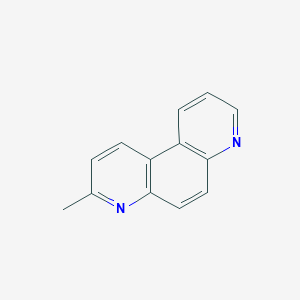

3-Methyl-4,7-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52105-16-5 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-methyl-4,7-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-11-10-3-2-8-14-12(10)6-7-13(11)15-9/h2-8H,1H3 |

InChI Key |

SBPULJLRZWGMEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 3 Methyl 4,7 Phenanthroline

Established Synthetic Pathways

The synthesis of the 4,7-phenanthroline (B189438) scaffold and its derivatives relies on classical ring-forming reactions, which can be adapted to introduce the desired methyl group at the C3 position.

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile and widely used method for constructing quinoline and, by extension, phenanthroline ring systems. The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration step. wikipedia.orgorganic-chemistry.org In the context of 3-Methyl-4,7-phenanthroline, a plausible approach involves the reaction of an 8-aminoquinoline precursor with a suitable ketone.

A hypothetical Friedländer synthesis for this compound is outlined below:

| Starting Material 1 | Starting Material 2 | Catalyst (Example) | Product |

| 8-Amino-7-methylquinoline | Acetone | p-Toluenesulfonic acid | This compound |

This reaction would proceed via the initial formation of a Schiff base or an aldol adduct, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic phenanthroline ring system. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. jk-sci.comnih.gov

Skraup Reaction Modifications

The Skraup reaction is a classic method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wordpress.comiipseries.org The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol. wordpress.com This method can be extended to synthesize phenanthrolines, typically by using an aminoquinoline or a phenylenediamine as the starting aromatic amine. wordpress.comrsc.org

To achieve the specific substitution pattern of this compound, a modified Skraup or a related Doebner-von Miller reaction (which uses α,β-unsaturated carbonyls instead of glycerol) would be necessary. nih.gov A potential Skraup-type synthesis could involve a specifically substituted aminoquinoline.

| Aromatic Amine | Carbonyl Source | Oxidizing Agent | Product |

| 5-Amino-2,6-dimethylquinoline | Glycerol | Arsenic pentoxide or Nitrobenzene | This compound |

This pathway would involve the Michael addition of the aminoquinoline to acrolein (from glycerol), followed by cyclization, dehydration, and oxidation to furnish the final aromatic product.

N-Alkylation and Alkylation Reactions

While N-alkylation refers to the alkylation of the nitrogen atoms, direct C-H alkylation or the alkylation of a pre-functionalized ring is a more relevant strategy for introducing the methyl group at the C3 position. Direct methylation of the 4,7-phenanthroline core is challenging due to potential issues with regioselectivity.

A more targeted approach involves a multi-step sequence starting from a derivative of 4,7-phenanthroline. For instance, lithiation of a halogenated precursor followed by quenching with an electrophilic methyl source is a viable strategy. Research has shown that methyl groups on phenanthroline rings can be lithiated and subsequently reacted with alkylating agents to extend carbon chains. princeton.edu A similar principle could be applied by first introducing a directing group or a halogen at the 3-position to facilitate selective methylation.

Nucleophilic Substitution and Cyclization Strategies

Nucleophilic aromatic substitution (SNAr) provides a powerful method for functionalizing the phenanthroline core, particularly when starting with halogenated derivatives. The synthesis of compounds like 4,7-dichloro-1,10-phenanthroline serves as a common entry point for introducing various nucleophiles. acs.orgresearchgate.net

A hypothetical pathway to this compound using this strategy could involve:

Halogenation: Synthesis of a 3-bromo- or 3-chloro-4,7-phenanthroline intermediate.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Kumada coupling) between the halogenated phenanthroline and an organometallic methyl reagent (e.g., methylboronic acid or trimethylstannane).

This approach offers high regioselectivity for the introduction of the methyl group at the desired position.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential byproducts. While specific mechanistic studies for the synthesis of this compound are not available, the mechanisms of the foundational Friedländer and Skraup reactions are well-documented.

Elucidation of Reaction Intermediates and Transition States

Friedländer Reaction Mechanism: The mechanism of the Friedländer synthesis can proceed through two viable pathways, depending on the reaction conditions and substrates. wikipedia.org

Pathway A (Aldol First): The reaction begins with a rate-limiting aldol addition between the 2-aminoaryl ketone and the enolate of the second carbonyl compound. The resulting aldol adduct then undergoes dehydration to form an unsaturated carbonyl intermediate, which subsequently forms an imine that cyclizes and aromatizes to the final quinoline or phenanthroline product.

Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group and the second carbonyl compound. This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone part of the original molecule attacks the imine carbon, leading to a cyclized intermediate that dehydrates to give the final product.

Skraup Reaction Mechanism: The Skraup synthesis mechanism involves several key steps: wordpress.comiipseries.org

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael Addition: The aromatic amine acts as a nucleophile and adds to acrolein in a conjugate (Michael) addition to form a 3-(arylamino)propanal intermediate.

Cyclization and Dehydration: The aldehyde of the intermediate is protonated, and the aromatic ring attacks the electrophilic carbonyl carbon in an electrophilic aromatic substitution-type cyclization. The resulting alcohol is then eliminated as water to form a dihydroquinoline derivative.

Oxidation: The dihydroquinoline intermediate is oxidized by the chosen oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to yield the final aromatic quinoline or phenanthroline product.

The key intermediates in these general pathways are summarized in the table below.

| Reaction | Key Intermediates |

| Friedländer Synthesis | Aldol adduct, Unsaturated carbonyl intermediate, Schiff base (Imine), Cyclized diol |

| Skraup Reaction | Acrolein, 3-(Arylamino)propanal, Dihydroquinoline derivative |

These established mechanistic frameworks provide a solid basis for predicting the course of reactions tailored to the synthesis of this compound.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The yield and selectivity of phenanthroline synthesis are critically influenced by the choice of catalysts and reaction conditions. Traditional methods for synthesizing substituted phenanthrolines often involve multi-step procedures that can be lengthy and low-yielding. However, modern synthetic strategies have focused on improving efficiency.

One of the key reactions for forming the phenanthroline core is the Friedländer annulation. This condensation reaction can be catalyzed by various acids. For instance, in the synthesis of bay-substituted 6,7-dihydrodibenzo[b,j] hw.ac.uknih.govphenanthroline derivatives, trifluoroacetic acid was found to be an effective catalyst. The reaction conditions, including catalyst concentration and reaction time, were optimized to achieve high yields. nih.gov

Table 1: Optimization of Friedländer Condensation for a Dibenzo[b,j] hw.ac.uknih.govphenanthroline Derivative nih.gov

| Entry | Catalyst (Concentration) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Trifluoroacetic acid (5%) | DCE | 8 | 81 |

| 2 | Trifluoroacetic acid (5%) | DCE | 16 | 81 (63% after crystallization) |

| 3 | Trifluoroacetic acid (10%) | DCE | 8 | 77 |

DCE: 1,2-Dichloroethane

Furthermore, metal-based catalysts play a crucial role in the functionalization of the phenanthroline ring. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce substituents. researchgate.net However, the phenanthroline moiety itself can act as a chelating ligand, which can sometimes inhibit the catalytic activity. researchgate.net The synthesis of metal-phenanthroline-modified hypercrosslinked polymers has been explored for applications such as CO2 capture and conversion. In these systems, both the catalyst (the metal-polymer complex) and a cocatalyst are essential for achieving high conversion yields under ambient conditions. oaepublish.com

Advanced Synthetic Techniques and Optimization

Solvent-Free Conditions and Green Chemistry Approaches

A significant focus of modern synthetic chemistry is the development of "green" methodologies that reduce environmental impact. rsc.org For the synthesis of phenanthroline derivatives, solvent-free and catalyst-free conditions represent a major step forward. One such approach involves a one-pot, four-component condensation reaction of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate under solvent- and catalyst-free conditions, often facilitated by microwave irradiation. tandfonline.com This method offers several advantages, including excellent yields, shorter reaction times, and simpler work-up procedures. tandfonline.com

Mechanochemical methods, such as milling and kneading, also provide a solvent-free alternative for synthesizing phenanthroline-containing compounds. rsc.org These techniques have been shown to significantly reduce reaction times and solvent use while affording high yields. rsc.org Another innovative approach is the direct C-H functionalization of phenanthrolines. A metal-free, light-free, and catalyst-free method for the direct carbamoylation of phenanthrolines has been developed, which is operationally simple and often avoids the need for chromatographic purification. hw.ac.uk

Table 2: Comparison of Synthetic Methods for 1,10-Phenanthroline (B135089) Derivatives tandfonline.com

| Method | Conditions | Reaction Time | Yield | Advantages |

|---|---|---|---|---|

| Classical Method | Reflux | 4–6 h | Good | Standard laboratory procedure |

| Microwave (MW) Method | Solvent- and catalyst-free | Shorter | Excellent | Green, rapid, cost-effective |

Stereoselective Synthesis of Substituted Phenanthrolines

The stereoselective synthesis of molecules is crucial when developing compounds for applications in areas like asymmetric catalysis. adelaide.edu.aunih.gov While the phenanthroline core itself is planar and achiral, the introduction of substituents can create stereocenters.

Phenanthroline derivatives are frequently used as chiral ligands in stereoselective catalysis. researchgate.net However, the direct stereoselective synthesis of a substituted phenanthroline, where chirality is introduced on the phenanthroline backbone itself, is a more complex challenge.

More commonly, phenanthrolines are utilized as catalysts or additives to control the stereochemical outcome of other reactions. For example, phenanthroline has been shown to be an effective organocatalyst for the stereoselective synthesis of 1,2-cis glycosides from pyranosyl and furanosyl bromides. nih.govnih.gov In these cases, the phenanthroline catalyst is believed to proceed through a reactive intermediate that favors the formation of one stereoisomer over another. nih.gov While this does not represent the stereoselective synthesis of the phenanthroline molecule itself, it highlights the important role of the phenanthroline scaffold in controlling stereoselectivity. nih.gov The development of methods to directly synthesize enantioenriched substituted phenanthrolines remains an active area of research.

Absence of a Dedicated Research Corpus for this compound Prevents In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant gap in the dedicated study of the chemical compound this compound and its coordination chemistry. Despite extensive searches for research focusing on this specific ligand, no scholarly articles, structural data, or detailed synthetic reports pertaining exclusively to this compound could be located.

The field of coordination chemistry extensively details the behaviors of the parent 1,10-phenanthroline molecule and a variety of its other methylated derivatives. For instance, compounds such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) nih.govsigmaaldrich.comresearchgate.netnih.gov, 2,9-dimethyl-1,10-phenanthroline nih.govresearchgate.netnih.gov, and 4,7-disubstituted phenanthrolines nih.govroyalsocietypublishing.orguai.clresearchgate.net have been the subject of numerous studies. These investigations cover their synthesis, the influence of methyl groups on their electronic and steric properties, and the formation of diverse complexes with a wide array of transition metals and lanthanides nih.govroyalsocietypublishing.orgrsc.orgnih.govresearchgate.net.

However, this body of research does not extend to the specific isomer this compound. The precise influence of a single methyl group at the 3-position combined with the specific 4,7-nitrogen arrangement on ligand design, chelation, and the resulting geometry of metal complexes remains undocumented in peer-reviewed literature. Consequently, an evidence-based article structured around the requested detailed outline—covering its bidentate chelation, the specific influence of its methyl substitution, and the diversity of its metal complexes—cannot be generated at this time.

Without foundational research on the synthesis and characterization of this compound and its subsequent metal complexes, any attempt to describe its coordination chemistry would be purely speculative and would not meet the standards of scientific accuracy. The creation of data tables and the reporting of detailed research findings are impossible in the absence of primary data.

Therefore, due to the lack of available scientific information specifically focused on this compound, it is not possible to construct the requested article. Further empirical research is required to elucidate the coordination chemistry of this particular compound.

Coordination Chemistry of 3 Methyl 4,7 Phenanthroline and Its Metal Complexes

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques

The structural and dynamic properties of 3-Methyl-4,7-phenanthroline are investigated using a suite of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's electronic structure, vibrational modes, atomic connectivity, and molecular dynamics.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical insights into the π-conjugated system of the phenanthroline core. The absorption and emission spectra are characterized by transitions involving π and n orbitals.

The UV-Vis absorption spectrum of phenanthroline derivatives is typically marked by high-energy π–π* electronic transitions and lower-energy n–π* transitions. nih.gov For instance, in related 6,7-dihydrodibenzo[b,j] researchgate.netchemicalbook.comphenanthroline derivatives, the π–π* transitions are observed in the 250 to 300 nm range, while n–π* transitions appear between 310 to 350 nm. nih.gov Similarly, iron(III) complexes of methyl-substituted phenanthrolines exhibit absorption maxima at various wavelengths, including 225 nm, 280 nm, 317 nm, and 364 nm. semanticscholar.org The introduction of methyl groups, as seen in 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), results in characteristic absorption bands at approximately 225 and 270 nm. mdpi.com These bands are sensitive to the solvent environment and complexation with metal ions, which often causes a red shift in the π → π* charge transfer band. semanticscholar.orgscirp.org

Fluorescence spectroscopy reveals the emission properties of the molecule upon electronic excitation. For related phenanthroline derivatives, emission bands are typically observed in the 350–480 nm region. nih.gov The fluorescence behavior is highly dependent on the molecular structure and environment. The rigid and planar nature of the 1,10-phenanthroline (B135089) framework contributes to its luminescent properties. researchgate.net The excited-state lifetimes and quantum yields are influenced by the substituents on the phenanthroline ligand. researchgate.netnih.gov

| Compound | λmax (nm) | Solvent/State | Reference |

|---|---|---|---|

| Methylphenanthroline-Iron(III) Complex | 225, 280, 317, 364 | Not Specified | semanticscholar.org |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline-Iron(III) Complex | 225, 270 | Methanol | mdpi.com |

| 1,10-Phenanthroline-Iron(III) Complex | 230, 270, 320, 366 | Aqueous HCl | scirp.org |

| 6,7-dihydrodibenzo[b,j] researchgate.netchemicalbook.comphenanthroline derivatives | 250-300 (π-π), 310-350 (n-π) | Methanol | nih.gov |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy probes the characteristic bond vibrations within the this compound molecule. Infrared (IR) and Raman spectra provide complementary information for structural elucidation.

The IR spectrum of phenanthroline derivatives displays several characteristic bands. The stretching vibrations of the −N=C− and −C=C− bonds within the aromatic rings typically appear in the 1500–1650 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found in the 2900-3000 cm⁻¹ range. semanticscholar.org The coordination of the phenanthroline nitrogen atoms to a metal center, such as ruthenium, is confirmed by shifts in the C=C and C=N stretching bands and the appearance of new weak bands in the 450–530 cm⁻¹ region, which are assigned to ν(Metal-N) vibrations. rsc.org The specific substitution pattern on the phenanthroline ring influences the exact frequencies and intensities of these vibrational modes. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|

| Aromatic C-H Stretch | >3000 | semanticscholar.org |

| Aliphatic C-H Stretch | 2900-3000 | semanticscholar.org |

| C=N Stretch | ~1586-1592 | rsc.org |

| C=C Stretch | ~1600-1647 | rsc.org |

| Aromatic Overtones | 1600-2000 | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N CP/MAS NMR)

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectrum of a methyl-substituted phenanthroline shows distinct signals for the aromatic protons on the heterocyclic rings and the aliphatic protons of the methyl group. researchgate.net For the related 4,7-Dimethyl-1,10-phenanthroline, aromatic protons resonate in the 7.3–9.1 ppm range, while the methyl protons appear as a singlet further upfield, around 2.7 ppm. chemicalbook.com The exact chemical shifts and coupling patterns for this compound would be unique due to the specific arrangement of the methyl substituent, which breaks the molecule's symmetry. Upon complexation with a metal ion, the proton signals of the phenanthroline ligand are typically deshielded and shift downfield due to the transfer of electron density to the metal center. researchgate.netnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Aromatic carbons in phenanthroline derivatives typically resonate between 120 and 160 ppm. youtube.com The carbon attached to the nitrogen atom appears at the lower end of this range, while quaternary carbons (those without attached hydrogens) often show weaker signals. youtube.com For 5-Methyl-1,10-phenanthroline, ¹³C signals are well-resolved, allowing for the assignment of each carbon atom. chemicalbook.com The methyl carbon of this compound is expected to appear upfield, typically between 20 and 30 ppm. youtube.com

¹⁵N CP/MAS NMR: While less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms of the phenanthroline core. This technique is particularly sensitive to the electronic environment of the nitrogen atoms and is useful for studying coordination chemistry and hydrogen bonding. Data for the related 4-Methyl-1,10-phenanthroline is available in spectral databases. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.3 - 9.2 | chemicalbook.comresearchgate.net |

| ¹H | Methyl (CH₃) | ~2.7 | chemicalbook.com |

| ¹³C | Aromatic (C) | 120 - 160 | youtube.com |

| ¹³C | Methyl (CH₃) | 20 - 30 | youtube.com |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

The molecular formula of this compound is C₁₃H₁₀N₂. Its calculated monoisotopic mass is approximately 194.08 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 194. This is consistent with GC-MS data for the isomeric 4-Methyl-1,10-phenanthroline, which shows a top peak at m/z 194. nih.gov Common fragmentation pathways for such compounds may include the loss of a methyl radical (CH₃•) to give a fragment at m/z 179, or the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing metal complexes of phenanthrolines, often showing the protonated ligand [M+H]⁺ or the intact metal-ligand cation. semanticscholar.org For instance, the protonated ion of a methylphenanthroline was observed at m/z = 209 in an ESI mass spectrum. semanticscholar.org

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | [C₁₃H₁₀N₂]⁺˙ | 194.08 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₂H₇N₂]⁺ | 179.06 | Loss of methyl radical |

| [M+H]⁺ | [C₁₃H₁₁N₂]⁺ | 195.09 | Protonated molecule (ESI) |

Circular Dichroism (CD) and Induced Circular Dichroism (ICD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a key technique for studying chiral molecules. This compound is an achiral molecule and, therefore, does not exhibit a CD spectrum in isolation.

However, CD spectroscopy becomes a powerful tool when this achiral ligand interacts with a chiral environment. This phenomenon, known as Induced Circular Dichroism (ICD), can be observed when this compound binds to chiral biomacromolecules like DNA or proteins. researchgate.net Furthermore, when this compound acts as a ligand in coordination complexes, it can form chiral metal centers (e.g., octahedral tris(phenanthroline) complexes), which are CD-active. nih.gov The resulting CD spectra provide valuable information on the absolute configuration of the metal complex and its binding mode to other chiral entities. nih.govresearchgate.net

Neutron Backscattering Spectroscopy for Molecular Dynamics

Neutron backscattering spectroscopy is a high-resolution technique used to investigate low-energy molecular motions, such as rotational and translational diffusion, occurring on the nanosecond timescale. While no specific experimental data for this compound using this technique is currently available in the literature, its application can be hypothesized.

This method would be particularly well-suited to studying the dynamics of the methyl group in the solid state. By measuring the quasi-elastic neutron scattering (QENS) signal as a function of temperature, one could determine the rotational dynamics of the methyl group, including its activation energy and jump frequencies. This provides insight into the local steric and electronic environment surrounding the methyl rotor. Additionally, the technique could probe slower, whole-molecule librational or diffusive motions, offering a detailed picture of the molecule's dynamics within a crystal lattice.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, XRD methods are essential for elucidating its solid-state structure, identifying crystalline phases, and ensuring the purity of the bulk material.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of this compound. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a model of the electron density within the crystal, which in turn reveals the exact locations of the atoms.

The primary outcomes of a single-crystal XRD analysis of this compound would be the determination of its crystal system, space group, and unit cell dimensions. Furthermore, it would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This detailed structural information is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

A hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound is presented below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₀N₂ |

| Formula Weight | 194.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.315 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample of this compound. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. When the X-ray beam interacts with the powder, it produces a characteristic diffraction pattern of concentric rings, which are recorded as a plot of intensity versus the diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for the crystalline phase of this compound. This is invaluable for routine identification, phase purity analysis, and comparison with theoretical patterns generated from single-crystal XRD data. Any crystalline impurities in the sample would appear as additional peaks in the diffractogram. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Below is an illustrative table of the type of data that would be generated from a PXRD analysis of a pure, crystalline sample of this compound.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 28.3 | 3.15 | 30 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is employed to assess its thermal stability and decomposition behavior.

The experiment involves placing a small amount of the compound in a high-precision balance located inside a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

A sharp decrease in mass on the TGA curve indicates a decomposition event. The temperature at which this mass loss begins provides information about the thermal stability of the compound. The shape of the curve can also reveal whether the decomposition occurs in a single step or through multiple stages. By analyzing the total mass loss, one can often infer the nature of the volatile products being released. This information is critical for determining the upper temperature limit at which this compound can be used without degradation.

A hypothetical TGA data summary for this compound is provided in the table below, indicating a single-step decomposition process.

Table 3: Hypothetical Thermogravimetric Analysis Data for this compound

| Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600 °C (%) |

| 250 | 275 | < 1 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Methyl-4,7-phenanthroline. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule, which in turn dictate its chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies. For phenanthroline derivatives, DFT studies, often utilizing the B3LYP functional, are employed to understand the influence of substituents on the molecule's electronic framework.

The introduction of methyl groups, which are electron-donating, at the 3 and 7 positions of the phenanthroline core is expected to modify the electronic distribution across the aromatic system. researchgate.net DFT-based geometry optimizations are the first step in these studies, yielding precise information on bond lengths, bond angles, and dihedral angles of the lowest-energy conformation. In studies of related methyl-substituted phenanthroline complexes, DFT calculations have successfully predicted molecular structures with distorted octahedral geometries, showing a strong correlation between theoretical and experimental X-ray diffraction data. mdpi.com The presence of methyl groups influences the electronic properties, which can be quantified through analysis of molecular orbitals and charge distribution. researchgate.net

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. rsc.orgrsc.orgchemrxiv.org This method is applied to calculate vertical excitation energies, which correspond to absorption spectra, and to understand the nature of electronic transitions.

For phenanthroline-based systems, TD-DFT calculations are crucial for assigning spectral bands observed in UV-Vis spectroscopy. rsc.org Calculations on related rhenium(I) tricarbonyl complexes with various methyl-substituted phenanthroline ligands have shown that TD-DFT, combined with a conductor-like polarizable continuum model (CPCM) to simulate solvent effects, can predict singlet excited states with high accuracy, often deviating by 700 cm⁻¹ or less from experimental absorption maxima. nih.gov The calculations help identify the character of these transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π → π*) transitions. nih.govresearchgate.net The presence of methyl groups can induce a blue shift in both absorption and emission spectra, an effect that can be rationalized through TD-DFT analysis of the excited state energies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability. irjweb.com

In phenanthroline derivatives, the HOMO is typically a π-orbital distributed over the aromatic phenanthroline scaffold, while the LUMO is a π*-orbital. rsc.orgresearchgate.net The introduction of substituents can significantly alter the energies of these orbitals. For instance, in nickel-phenanthroline complexes, the LUMO cloud density is predominantly distributed on one of the phenanthroline rings, indicating its role as the primary electron-accepting part of the molecule. mdpi.com Electron-donating methyl groups are expected to raise the energy of the HOMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comsemanticscholar.org This analysis is vital for designing molecules for applications in areas like organic electronics and photovoltaics. semanticscholar.org

| Compound System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Unsubstituted Phenanthroline | DFT/B3LYP | -6.26 | -1.43 | 4.83 |

| Ni(phen)3 Complex | DFT/M06-2X | -9.14 | -4.40 | 4.74 |

| Ni(phen)2(H2O)Cl Complex | DFT/M06-2X | -8.98 | -3.80 | 5.18 |

Note: Data is representative of phenanthroline systems from literature and not specific to this compound. The values serve to illustrate the typical outputs of such calculations. mdpi.comsemanticscholar.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling techniques are used to explore larger-scale phenomena such as molecular conformation, packing, and intermolecular interactions.

Stereochemical analysis involves determining the three-dimensional arrangement of atoms in a molecule. While classical molecular mechanics force fields can be used for this purpose, for molecules like this compound, geometry optimization using quantum chemical methods like DFT is more common and provides highly accurate structural data.

This optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation. For example, DFT studies on rhenium complexes with methyl-substituted phenanthrolines revealed elongated Re-N bond distances for sterically hindered ligands, a key stereochemical insight. nih.gov This foundational structural information is essential before more complex properties like electronic spectra or reaction mechanisms can be accurately computed.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment, allowing for the mapping of close contacts between neighboring molecules. nih.gov

This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide the percentage contribution of each type of interaction to the total Hirshfeld surface area. nih.govindexcopernicus.com For crystals containing phenanthroline ligands, common interactions include:

H···H contacts: Often the most significant contributor, representing van der Waals forces. nih.govindexcopernicus.com

C···H/H···C contacts: Indicative of C-H···π interactions, which are important for the packing of aromatic systems. nih.govindexcopernicus.com

O···H/H···O contacts: Crucial hydrogen bonding interactions, especially when water molecules or oxygen-containing anions are present in the crystal. nih.govindexcopernicus.com

π–π stacking: Visualized on the Hirshfeld surface through adjacent red and blue triangular regions (shape index map) and flat patches (curvedness map), these interactions are characteristic of packed aromatic rings. nih.gov

By quantifying these weak forces, Hirshfeld analysis provides a detailed understanding of the supramolecular architecture and crystal packing of phenanthroline-based compounds. dntb.gov.ua

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 42.1 |

| C···H | 27.7 |

| O···H | 17.7 |

| Other | 12.5 |

Note: Data is from a representative cobalt(II) complex containing 1,10-phenanthroline (B135089) ligands and serves to illustrate the typical results of a Hirshfeld analysis. nih.gov

Prediction and Correlation with Experimental Data

Spectroscopic Property Predictions

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and transitions of the molecule.

Similarly, TD-DFT calculations are a powerful tool for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations can determine the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) in the experimental spectrum. The calculations also provide information about the nature of these transitions, for instance, whether they are π→π* or n→π* transitions. Studies on other heterocyclic compounds have shown a good agreement between experimentally measured UV-Vis spectra and those predicted by TD-DFT methods researchgate.net. In the context of substituted phenanthrolines, DFT calculations have been used to provide deeper insights into experimental spectroscopic findings, for example in understanding the coordination behavior of these ligands with metal ions nih.gov.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) of this compound can also be predicted using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced to a standard (like tetramethylsilane), can be compared with experimental data to aid in the assignment of peaks and to confirm the molecular structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Aromatic Molecule

| Spectroscopic Data | Predicted (Computational) | Experimental |

| IR (cm-1) | ||

| C-H stretch (aromatic) | 3050-3150 | 3080 |

| C-H stretch (methyl) | 2950-3000 | 2975 |

| C=C/C=N stretch | 1500-1650 | 1620, 1580 |

| UV-Vis (nm, in Ethanol) | ||

| π→π* transition | 275 | 280 |

| n→π* transition | 330 | 340 |

| 1H NMR (ppm) | ||

| Aromatic Protons | 7.5-9.0 | 7.6, 8.2, 8.8 |

| Methyl Protons | 2.5 | 2.6 |

Note: This table is a generalized example to illustrate the correlation between predicted and experimental spectroscopic data and does not represent specific data for this compound.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetics of different reaction pathways. This is particularly useful for understanding reactions involving complex organic molecules like this compound.

For instance, the chemical reactions of this compound, such as the bromination of the methyl group or its condensation with benzaldehyde, can be studied using computational methods. DFT calculations can be used to model the reactants, products, and any proposed intermediates and transition states along the reaction coordinate. By calculating the energies of these species, the activation barriers for different proposed mechanisms can be determined, allowing for an assessment of the most likely reaction pathway.

In the broader context of phenanthroline chemistry, computational studies have been instrumental in elucidating the mechanisms of metal-catalyzed reactions where phenanthroline derivatives act as ligands. For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed Ullmann-type coupling reactions involving 1,10-phenanthroline. These studies have helped to distinguish between different possible mechanisms, such as single-electron transfer (SET) and iodine atom transfer (IAT), by comparing the calculated energy barriers for each pathway nih.gov. The electronic properties of the phenanthroline ligand, including the presence of substituents like a methyl group, can influence the reaction mechanism, and computational studies can quantify these effects.

While specific computational studies on the reaction mechanisms of this compound are not prevalent, the methodologies are well-established. Such studies would involve:

Geometry optimization of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

Frequency calculations to characterize the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the desired reactants and products.

Calculation of the reaction energetics , including activation energies and reaction enthalpies/free energies.

Through these computational approaches, a detailed, step-by-step understanding of the reaction mechanism can be achieved, providing insights that are often difficult to obtain through experimental means alone.

Advanced Applications in Chemical Sciences

Catalysis and Organic Transformations

The rigid, planar structure and the presence of two nitrogen atoms make the phenanthroline core an excellent bidentate ligand for a wide range of metal catalysts. The introduction of a methyl group, as in 3-Methyl-4,7-phenanthroline, can be expected to influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity and selectivity.

Role as Ligands in Organometallic Catalysis

Phenanthroline derivatives are widely employed as ligands in organometallic catalysis due to their ability to form stable complexes with various transition metals. These complexes are instrumental in a multitude of organic transformations. The electronic properties of the phenanthroline ligand can be tuned by the introduction of substituents. A methyl group, being electron-donating, would be expected to increase the electron density on the nitrogen atoms of this compound, potentially enhancing the stability and reactivity of the corresponding metal complexes.

Application in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

While specific studies employing this compound in Suzuki-Miyaura or Buchwald-Hartwig reactions are not documented, phenanthroline-based ligands are known to be effective in these transformations.

Table 1: Potential Role of this compound in Cross-Coupling Reactions (Hypothetical)

| Reaction Type | Potential Role of this compound Ligand | Expected Influence of Methyl Group |

| Suzuki-Miyaura Coupling | Formation of a palladium complex to facilitate the coupling of boronic acids with organic halides. | The electron-donating methyl group could enhance the oxidative addition step and stabilize the catalytic species. |

| Buchwald-Hartwig Amination | Formation of a palladium or copper complex to catalyze the formation of carbon-nitrogen bonds. | The steric hindrance introduced by the methyl group might influence the selectivity of the amination. |

Catalytic Systems for Cycloaddition and Decarboxylation

Complexes of transition metals with phenanthroline ligands have shown catalytic activity in cycloaddition and decarboxylation reactions. The specific substitution pattern of this compound could offer unique steric and electronic effects that might influence the efficiency and selectivity of these catalytic systems. However, no specific research has been published to confirm these potential applications.

N-Arylation Reactions and Mechanism of Action

Copper-catalyzed N-arylation reactions often utilize phenanthroline-based ligands. The general mechanism involves the formation of a copper(I)-amine complex, followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the N-aryl product. The electron-donating nature of the methyl group in this compound could potentially accelerate the rate-determining steps of this catalytic cycle.

Chemical Sensing and Detection

The rigid aromatic structure of phenanthroline and its derivatives often endows them with interesting photophysical properties, making them suitable candidates for the development of chemical sensors.

Fluorescent Probes and Luminescent Sensors

Many phenanthroline derivatives exhibit fluorescence, which can be modulated upon coordination with metal ions or other analytes. This property forms the basis of their application as fluorescent probes. The introduction of a methyl group can alter the quantum yield and the emission wavelength of the fluorophore.

Metal complexes of phenanthrolines, particularly with d-block and f-block elements, can also display luminescence. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. The specific photophysical properties of this compound and its metal complexes have not been reported.

Table 2: Predicted Photophysical Properties of this compound (Theoretical)

| Property | Predicted Influence of the 3-Methyl Group |

| Absorption/Emission Wavelength | A slight red-shift compared to the parent 4,7-phenanthroline (B189438) due to the electron-donating effect. |

| Fluorescence Quantum Yield | May be enhanced or quenched depending on the specific electronic and steric environment. |

| Luminescent Lifetime (in complexes) | Could be influenced by the ligand's ability to facilitate energy transfer to a metal center. |

Electrochemical Sensing Mechanisms

Complexes incorporating this compound and its derivatives are instrumental in the design of sophisticated electrochemical sensors. The underlying mechanism of these sensors often relies on the specific interactions between the phenanthroline ligand, coordinated to a metal center, and the target analyte.

Ruthenium(II) complexes containing substituted phenanthroline ligands have been developed as luminescent molecular probes for detecting metal ions, such as Cu(II). mdpi.com The sensing mechanism is based on the change in the photophysical properties of the complex upon binding with the analyte. For instance, the luminescence of a Ruthenium(II) complex with a polyamino-phenanthroline ligand can be quenched or enhanced in the presence of specific metal ions. This change in luminescence intensity serves as the analytical signal. The strategic placement of methyl groups on the phenanthroline ring can influence the complex's sensitivity and selectivity towards the target analyte by modulating its electronic and steric properties.

Furthermore, the redox activity of the central metal ion in these complexes is crucial for their function as electrochemical sensors. The binding of an analyte can alter the redox potential of the metal center, which can be detected using techniques like cyclic voltammetry. Fe(III) complexes with phenanthroline ligands have been shown to exhibit oxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). researchgate.net The presence of an analyte that interacts with the complex can inhibit this catalytic activity, leading to a measurable change in the electrochemical or colorimetric signal. researchgate.net

Electrochemiluminescence (ECL) Applications

Electrochemiluminescence (ECL) is a process where light is generated from high-energy electron-transfer reactions between species generated at an electrode. Transition metal complexes containing phenanthroline-based ligands are prominent in ECL applications due to their favorable photophysical and electrochemical properties. researchgate.netnih.gov

Iridium(III) and Ruthenium(II) complexes are particularly noteworthy in this regard. nih.govmdpi.com The ECL efficiency of these complexes can be tuned by modifying the ligand structure. For instance, the introduction of methyl groups on the phenanthroline ancillary ligand in Iridium(III) complexes has been shown to enhance electroluminescence efficiencies. mdpi.com This improvement is attributed to the minimization of intermolecular interactions in the solid state, which can otherwise lead to luminescence quenching. mdpi.com

The general mechanism for ECL in these complexes involves the electrochemical generation of oxidized and reduced forms of the complex, which then react to produce an excited state that emits light upon relaxation. The energy of the emitted light and the efficiency of the ECL process are dependent on the energy levels of the frontier molecular orbitals of the complex, which are influenced by the nature of the ligands. acs.org The presence of methyl groups on the phenanthroline ring can alter these energy levels, thereby tuning the ECL color and intensity. mdpi.com A good correlation has been observed between the ECL intensity and the electron-donating or -withdrawing ability of the substituents on the ligands. nih.govsigmaaldrich.com

Below is a table summarizing the ECL properties of some representative Iridium(III) complexes with substituted phenanthroline ligands.

| Complex | Emission Max (nm) in CH2Cl2 | Quantum Yield (Φ) in CH2Cl2 |

| [Ir(ppy)2(pip-H)]+ | ~580 | > 0.3 |

| [Ir(ppy)2(pip-CH3)]+ | ~580 | > 0.3 |

| [Ir(F2ppy)2(pip-H)]+ | ~580 | > 0.6 |

| [Ir(F2ppy)2(pip-CH3)]+ | ~580 | > 0.6 |

Data compiled from studies on Iridium(III) complexes with R-phenylimidazo(4,5-f)1,10-phenanthroline ligands. mdpi.com

Materials Science and Optoelectronics

The integration of this compound into various materials has led to significant advancements in materials science and optoelectronics. Its unique properties make it a valuable component in organic light-emitting diodes (OLEDs), advanced polymers, and photovoltaic devices.

Components in Organic Optoelectronic Devices

Phenanthroline derivatives are widely used in organic optoelectronic devices, such as OLEDs and Light-Emitting Electrochemical Cells (LECs). mdpi.com In these devices, transition metal complexes with phenanthroline-based ligands often serve as the emissive layer. The methyl groups in this compound can play a crucial role in improving device performance. For example, the insertion of methyl groups in the ancillary ligand of Iridium(III) complexes can lead to improved electroluminescence efficiencies by minimizing detrimental intermolecular interactions in the solid state. mdpi.com

The photophysical properties of these complexes, such as their emission color, quantum yield, and excited-state lifetime, can be finely tuned by modifying the substituents on the phenanthroline ligand. rsc.orguni-regensburg.de This allows for the design of materials with specific optical properties for different applications. For instance, Iridium(III) complexes with substituted phenylimidazo(4,5-f)1,10-phenanthroline ligands have been synthesized and characterized for their potential use in LECs. mdpi.com These complexes exhibit phosphorescence from triplet metal-to-ligand charge transfer (³MLCT) or ligand-to-ligand charge transfer (³LLCT) excited states. mdpi.com

Development of Advanced Functional Polymeric Materials

The incorporation of phenanthroline units into polymer backbones leads to the creation of advanced functional materials with unique properties. Copolyamides containing main-chain phenanthroline groups have been synthesized and shown to possess high mechanical strength and thermal stability. researchgate.net These polymers can act as macroligands, forming metal-polymer complexes with lanthanide and transition metal ions like europium and iridium. researchgate.net

The resulting metallo-polymers can exhibit interesting photophysical properties, such as intense luminescence. For example, europium complexes of phenanthroline-containing copolyamides display strong emission in the red region of the visible spectrum. researchgate.net The presence of methyl groups on the phenanthroline unit can influence the properties of these polymers and their metal complexes.

Furthermore, 4,7-phenanthroline has been used as a bridging ligand to construct one-dimensional coordination polymers with various metal ions, including Co(II), Cd(II), Zn(II), and Ni(II). rsc.org The structure and properties of these coordination polymers can be influenced by the solvent and counteranions used in their synthesis. acs.orgnih.gov The introduction of a methyl group at the 3-position could offer steric control over the resulting polymeric structure.

Application in Organic Solar Cells and Photovoltaics

In the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs), Ruthenium(II) complexes containing substituted phenanthroline ligands have been extensively studied as dye sensitizers. researchgate.netsemanticscholar.org The role of the dye is to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the photophysical and electrochemical properties of the dye.

The presence and position of methyl groups on the phenanthroline ligand can significantly impact the performance of the DSSC. A study comparing Ruthenium(II) complexes with 1,10-phenanthroline (B135089), 4,7-dimethyl-1,10-phenanthroline, and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as ancillary ligands revealed that the number and position of methyl groups affect the electronic distribution, excited-state properties, and ultimately, the solar-to-electrical energy conversion efficiency of the DSSC. researchgate.netsemanticscholar.org The introduction of methyl groups at the 3 and 8 positions can lead to a blue shift in the absorption and emission spectra of the complex. researchgate.netsemanticscholar.org

The table below presents a comparison of the performance of DSSCs sensitized by Ruthenium(II) complexes with different methyl-substituted phenanthroline ligands.

| Ancillary Ligand | Jsc (mA cm⁻²) | Voc (V) | ff | η (%) |

| 1,10-phenanthroline (phen) | - | - | - | ~5.0 |

| 4,7-dimethyl-1,10-phenanthroline (Me₂-phen) | - | - | - | - |

| 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄-phen) | 11.9 | 0.627 | 0.67 | 5.0 |

Data adapted from a study on the effects of methyl-substituted phenanthrolines on the performance of Ruthenium(II) dye-sensitizers. researchgate.netsemanticscholar.org

Supramolecular Assembly for Optical Information Storage

The ability of this compound to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a valuable building block for the construction of well-defined supramolecular assemblies. mdpi.com These ordered structures have potential applications in various fields, including optical information storage. labinsights.nl

Furthermore, phenanthroline derivatives can form hydrogen-bonded complexes with other molecules, such as carboxylic acids, leading to the formation of co-crystals with specific structures. researchgate.net The ability to control the assembly of these molecules through a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions is key to designing materials with desired optical and electronic properties for applications like data storage. The use of phenanthroline-copper(I) complexes as supramolecular templates to create entangled polymer networks has also been demonstrated, showcasing the potential for creating complex, functional supramolecular structures. acs.org

Mechanistic Biological Studies

Molecular Interactions with Biomolecules

The planar, aromatic nature of the phenanthroline ring system is a key determinant of its ability to interact with biological macromolecules. These non-covalent interactions can lead to significant downstream biological consequences.

While specific studies on 3-Methyl-4,7-phenanthroline are limited, extensive research on methylated phenanthroline derivatives provides a strong framework for understanding its DNA binding properties. The primary modes of interaction are groove binding and intercalation. Initially, the molecule may associate with the minor or major groove of the DNA double helix. Subsequently, the planar phenanthroline ring can insert itself between the base pairs of the DNA, a process known as intercalation.

The substitution pattern of methyl groups on the phenanthroline ring plays a crucial role in the preferred mode and strength of DNA interaction. For instance, studies on platinum(II) complexes of various methylated phenanthrolines have shown that the position of the methyl groups influences the cytotoxicity, which is related to DNA binding. While some derivatives show a concentration-dependent binding mode, others consistently exhibit intercalation, as evidenced by upfield shifts in NMR spectroscopy and changes in the viscosity of DNA solutions. Computational studies on methylated phenanthroline derivatives suggest that the number and position of methyl groups affect the interaction energy, with dispersion forces being a major stabilizing contribution to the intercalation process. The presence of methyl groups, such as in the 4 and 7 positions, can influence the electronic distribution and steric profile of the molecule, thereby modulating its interaction with DNA.

Table 1: Inferred DNA Interaction Profile of this compound Based on Related Compounds

| Interaction Mode | Description | Key Influencing Factors |

|---|---|---|

| Groove Binding | Initial, non-covalent association with the major or minor grooves of the DNA helix. | Electrostatic interactions, shape complementarity. |

| Intercalation | Insertion of the planar phenanthroline ring system between DNA base pairs. | π-π stacking interactions, steric effects of methyl groups. |

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. Research has indicated that non-chelating isomers of phenanthroline, including 4,7-phenanthroline (B189438), can act as competitive antagonists of the AhR. These compounds have been shown to block the transformation of the AhR to its DNA-binding form in a concentration-dependent manner. This antagonism is achieved by competitively inhibiting the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to the receptor. Given that this compound is a close structural analog, it is plausible that it exhibits a similar antagonistic activity at the Ah receptor.

Enzyme Inhibition Mechanisms

Phenanthroline and its derivatives have been shown to modulate the activity of various enzymes through different mechanisms, often involving the chelation of metal ions essential for catalytic function or through direct interaction with the enzyme's active or allosteric sites.

While direct studies on this compound are not prevalent, the broader class of alkaloids, which includes many nitrogen-containing heterocyclic compounds, is known to contain potent cholinesterase inhibitors. These inhibitors are crucial in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The inhibitory mechanism of phenanthroline-related compounds can be attributed to their ability to interact with the active site of acetylcholinesterase (AChE), thereby blocking the entry of the substrate. The planar structure of the phenanthroline ring can facilitate binding within the active site gorge of the enzyme.

Beyond cholinesterases, phenanthroline derivatives have been found to modulate other key enzymes. For example, 1,10-phenanthroline (B135089) has been demonstrated to affect enzymes involved in cellular energy metabolism. It can inhibit mitochondrial respiration and the activity of enzymes such as lactate (B86563) dehydrogenase and glycerol-3-phosphate dehydrogenase, while activating glyceraldehyde-3-phosphate dehydrogenase. Furthermore, derivatives of 1,10-phenanthroline have been investigated for their regulatory activities towards acid sphingomyelinase, an enzyme implicated in Alzheimer's disease. These modulatory effects are often linked to the compound's ability to chelate metal ions or to its specific structural features that allow for interaction with enzyme active sites.

Table 2: Potential Enzyme Modulation by this compound Based on Phenanthroline Derivatives

| Enzyme Target | Observed Effect of Related Compounds | Potential Mechanism of Action |

|---|---|---|

| Cholinesterases | Inhibition | Binding to the active site gorge. |

| Lactate Dehydrogenase | Inhibition | Interaction with the enzyme's catalytic machinery. |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Activation | Allosteric modulation. |

| Acid Sphingomyelinase | Modulation | Interaction with the enzyme's regulatory domains. |

Antioxidant Activity Mechanisms

Nitrogen-containing heterocyclic compounds, including phenanthrolines, can exhibit antioxidant properties through various mechanisms. These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity is often associated with the electronic properties of the heterocyclic ring system. The presence of nitrogen atoms can influence the electron density and the ability of the molecule to participate in redox reactions. The mechanism can also involve the chelation of transition metal ions like iron and copper, which are known to catalyze the formation of ROS through Fenton-type reactions. By sequestering these metal ions, phenanthroline derivatives can prevent the initiation of oxidative chain reactions.

of this compound

Conclusion and Future Research Directions

Current Challenges and Limitations in Phenanthroline Chemistry

Despite significant progress, the synthesis and application of phenanthroline derivatives face several persistent challenges that also apply to the future development of 3-Methyl-4,7-phenanthroline.

Synthetic Selectivity: Achieving precise and high-yield functionalization at specific positions on the phenanthroline core remains a significant synthetic hurdle. While methods for symmetrical substitution at the 4,7-positions are established, the synthesis of asymmetrically substituted derivatives like this compound can be complex and may require multi-step procedures. princeton.edu The development of more efficient and selective synthetic methodologies is crucial for creating a wider diversity of polyfunctional and non-symmetrical ligands. acs.org

Solubility Issues: Many phenanthroline-based compounds and their metal complexes exhibit poor solubility in common solvents, particularly water. This insolubility can hinder their application in biological systems and complicates their processing for materials science applications. nih.gov Overcoming this limitation often requires the introduction of solubilizing groups, which adds to the synthetic complexity.

Stability of Metal Complexes: While phenanthrolines are known for forming stable complexes, the long-term stability of these complexes, especially those involving earth-abundant metals like iron, can be a limitation in catalytic applications. nih.gov Issues such as ligand dissociation or oxidative degradation can lead to a loss of catalytic activity and selectivity over time.

Understanding Structure-Property Relationships: Fully elucidating the relationship between the position and nature of substituents on the phenanthroline ring and the resulting photophysical, electrochemical, and catalytic properties of their metal complexes is an ongoing challenge. For this compound, understanding how the interplay between the methyl group at the 3-position and any functionalization at the 7-position influences these properties is key to its rational design for specific applications.

Emerging Trends and Novel Design Principles

The future of phenanthroline chemistry is being shaped by innovative design principles that aim to create molecules with highly tailored functions.

Polyfunctional Arrays: A major trend is the move towards polyfunctional phenanthroline ligands, where multiple, distinct functional groups are attached to the core. acs.org This allows for the creation of sophisticated molecules that can, for example, combine a metal-binding site with a fluorescent reporter, a catalytic center, or a group that directs self-assembly. For this compound, this could involve incorporating a different functional group at the 7-position to create a heterobifunctional ligand.

Supramolecular Architectures: Phenanthroline derivatives are increasingly being used as key components in the construction of complex supramolecular systems like rotaxanes and catenanes. rsc.org The rigid structure of the phenanthroline unit and its strong coordinating ability are leveraged to template the assembly of these mechanically interlocked molecules, which have potential applications in molecular machines and switches.

Smart and Responsive Materials: There is growing interest in designing phenanthroline-based materials that can respond to external stimuli such as light, pH, or the presence of specific analytes. This can be achieved by incorporating photo-switchable groups or binding sites that undergo a conformational change upon analyte recognition, leading to a detectable change in luminescence or color.

Computational Design: The use of computational methods, such as Density Functional Theory (DFT), is becoming indispensable for predicting the properties of new phenanthroline ligands and their metal complexes before synthesis. nih.gov These theoretical studies can guide the design of ligands with optimized geometries and electronic properties for applications ranging from catalysis to materials science.

Potential Avenues for Advanced Functional Material Development

The unique characteristics of this compound make it a promising candidate for several classes of advanced materials.

Luminescent Materials and Sensors: Phenanthroline complexes with transition metals like iridium, ruthenium, and copper are well-known for their luminescent properties and are vital for technologies such as Organic Light-Emitting Diodes (OLEDs). nbinno.com The specific substitution pattern of this compound could be used to tune the emission wavelengths and quantum efficiencies of such complexes. Furthermore, functionalization at the 7-position could create specific binding sites for ions or molecules, enabling the development of highly selective luminescent sensors.

Catalysis: The steric hindrance introduced by the methyl group at the 3-position can influence the coordination geometry and reactivity of metal catalysts. This could be exploited to enhance selectivity in catalytic reactions. nih.gov Future research could focus on developing catalysts based on this compound complexes with earth-abundant metals for applications in sustainable organic synthesis.

Coordination Polymers and MOFs: The 4,7-phenanthroline (B189438) scaffold can act as a linear linker in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials possess high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The asymmetry of this compound could introduce interesting structural complexities and functionalities into these framework materials.

Interdisciplinary Research Opportunities

The versatility of the phenanthroline scaffold provides a platform for extensive collaboration between different scientific disciplines.

Medicinal Chemistry and Chemical Biology: Phenanthroline derivatives have shown significant potential as anticancer and antiprotozoal agents. mdpi.comnih.gov Their mechanisms of action often involve DNA intercalation or the inhibition of key cellular enzymes. Research into this compound and its derivatives could lead to new therapeutic agents. Fusing other heterocyclic rings to the 4,7-phenanthroline core is a known strategy for generating novel bioactive compounds. nih.govnih.gov

Materials Science and Polymer Chemistry: Incorporating phenanthroline units into polymer chains is an emerging strategy for creating advanced macromolecular materials. researchgate.net These metallo-polymers can exhibit unique optical, magnetic, or catalytic properties. This compound could be functionalized with a polymerizable group at the 7-position to create monomers for such advanced polymers.

Nanoscience and Surface Chemistry: The interaction of phenanthroline derivatives with nanomaterials like graphene is an active area of research. acs.org Ligands can be adsorbed onto surfaces via π-π stacking, creating functional interfaces for the development of novel chemiresistive sensors. Exploring the surface chemistry of this compound could open doors to new sensing platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.